5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (DCQ) is a novel synthetic compound with potential applications in the biomedical field. DCQ is a member of the imidazoquinazolinone family, which is a class of compounds with a wide range of biological activities. DCQ has been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and Alzheimer’s disease. The compound has also been used in laboratory experiments to study its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A study explored the synthesis and antitumor activity of imidazoquinazoline derivatives, highlighting their design for potential antitumor applications. The derivatives showed good absorption percentages and obeyed the “rule of five” properties, indicating their potential as drug candidates (Hanan H. Georgey, 2014).
Antimicrobial Activity
Research on polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant antimicrobial activities against various strains of bacteria and fungi. This suggests their potential as antimicrobial agents in treating infectious diseases (Li Shi et al., 2013).
Antiviral Activities
Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. Some compounds showed promising results, particularly against avian influenza (H5N1) virus, suggesting their potential in antiviral therapy (P. Selvam et al., 2007).
Antihypertensive Agents
The synthesis of triazolo[1,5-a]quinazolin-5(4H)-ones aimed at creating potential antihypertensive agents. This research indicates the compound's potential use in developing treatments for high blood pressure (W. Hsu et al., 2003).
Hypoglycemic Activity
Quinazoline-sulfonylurea conjugates were designed, synthesized, and tested for their hypoglycemic effects in diabetic animal models. The study suggested that these conjugates could have significant effects on blood glucose levels, indicating their potential as treatments for diabetes (S. M. Abou-Seri et al., 2019).
Eigenschaften
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-11-14(7-16(15)27-2)22-19(24-8-17(25)23-18(11)24)28-9-10-3-4-12(20)13(21)5-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNNBIHIWNWTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.